molecular formula C30H26N2O8S B12335195 (2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

Cat. No.: B12335195
M. Wt: 574.6 g/mol
InChI Key: ZRXWBHVEMSFQIF-VNSJUHMKSA-N
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Description

This compound is a structurally complex nucleoside analog featuring a tetrahydrothiophene (sulfur-containing) ring substituted with benzoyloxy groups at positions 3 and 4, a dihydropyrimidin-2,4-dione (uracil-derived) moiety at position 5, and a benzoyloxy-methyl group at position 2 . The stereochemistry (2R,3S,4R,5R) is critical for its biological activity, as it mimics natural nucleosides while introducing modifications to enhance stability and target binding. The benzoyl groups serve as protective moieties during synthesis and may influence pharmacokinetic properties by modulating lipophilicity .

Properties

Molecular Formula

C30H26N2O8S

Molecular Weight

574.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)thiolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H26N2O8S/c33-23-16-17-32(30(37)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(41-26)18-38-27(34)19-10-4-1-5-11-19/h1-15,22,24-26H,16-18H2,(H,31,33,37)/t22-,24-,25-,26-/m1/s1

InChI Key

ZRXWBHVEMSFQIF-VNSJUHMKSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include a thiophene derivative and benzoyl chloride. The key steps could involve:

    Formation of the tetrahydrothiophene ring: This might be achieved through a cyclization reaction.

    Introduction of the benzoyloxy groups: This could be done via esterification reactions using benzoyl chloride.

    Attachment of the dioxo-dihydropyrimidinyl group: This might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring might be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could potentially modify the dioxo-dihydropyrimidinyl group.

    Substitution: The benzoyloxy groups might be replaced by other substituents through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Key References
(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate Tetrahydrothiophene Benzoyloxy groups at C2, C3, C4; 2,4-dioxopyrimidine at C5 Potential antiviral/antibacterial (structural similarity to nucleoside analogs)
Sofosbuvir () Tetrahydrofuran Fluorine at C2', methyl at C2', phosphorylated prodrug HCV NS5B polymerase inhibitor (IC50: <1 µM)
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(2,6-dioxopyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate () Tetrahydrofuran Benzoyloxy groups at C2, C3, C4; 2,6-dioxopyrimidine at C5 Investigated for RNA editing applications
Albomycin δ1 core analog () Tetrahydrothiophene Aminoacyl-tRNA synthetase-binding motifs Antibacterial (targets bacterial tRNA synthetases)

Key Structural and Functional Differences

Core Ring Modifications: The tetrahydrothiophene ring in the target compound introduces sulfur, which may enhance electron density and alter binding kinetics compared to tetrahydrofuran-based analogs like Sofosbuvir . Sulfur’s larger atomic radius could also influence steric interactions with enzymatic targets.

Dioxopyrimidine Regiochemistry :

  • The 2,4-dioxo configuration in the target compound contrasts with the 2,6-dioxo isomer in . This difference impacts hydrogen-bonding patterns, critical for interactions with viral polymerases or tRNA synthetases .

Benzoyl vs. Prodrug Modifications :

  • The target compound’s benzoyl esters may act as transient protecting groups, whereas Sofosbuvir’s phosphoramidate prodrug design ensures efficient intracellular activation .

Biological Activity

The compound (2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a detailed analysis of its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The tetrahydrothiophene moiety is particularly notable for its role in various biological interactions. The presence of the benzoyloxy and dioxo-pyrimidine groups suggests potential interactions with biological targets such as enzymes and receptors.

Molecular Formula

  • Molecular Weight: 520.28 g/mol
  • Chemical Formula: C₁₄H₁₈N₂O₁₄S

Structural Features

  • Tetrahydrothiophene ring : Associated with various biological activities.
  • Dioxo-pyrimidine : Known for its role in nucleic acid metabolism and enzyme inhibition.

Research indicates that compounds similar to the target molecule exhibit various biological activities, including:

  • Antioxidant Activity : Many thiophene derivatives have shown significant antioxidant properties, potentially mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : The compound may inhibit key enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter degradation. Inhibitors of MAO are of interest for treating depression and other neurological disorders .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that similar thiophene derivatives exhibited selective inhibition of MAO-B at concentrations around 10 µM, with some compounds achieving over 50% inhibition . This suggests that the target compound may also possess similar inhibitory effects.
  • Antioxidant Studies :
    • Research comparing various tetrahydrothiophene derivatives indicated that they showed antioxidant activity comparable to ascorbic acid, with inhibition rates of lipid peroxidation ranging from 19% to 30% . This positions the compound as a potential candidate for further studies in oxidative stress management.
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to evaluate the binding affinity of the compound to various biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantComparable to ascorbic acid
Enzyme InhibitionOver 50% inhibition of MAO-B
Anti-inflammatorySignificant reduction in inflammation

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